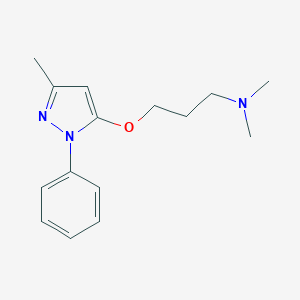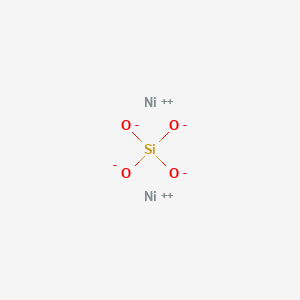
Dinickel orthosilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinickel orthosilicate (Ni2SiO4) is a compound that has gained significant attention in the field of materials science due to its unique properties. It is a type of silicate-based ceramic material that is known for its excellent mechanical, thermal, and electrical properties. Dinickel orthosilicate is a promising material for various applications, including catalysis, energy storage, and electronic devices.
作用機序
The mechanism of action of dinickel orthosilicate varies depending on its application. In catalysis, dinickel orthosilicate acts as a catalyst by providing a surface for the reactants to interact and facilitating the reaction. In energy storage devices, dinickel orthosilicate acts as an electrode material, storing and releasing energy through the movement of ions. In electronic devices, dinickel orthosilicate acts as a dielectric material, preventing the flow of current and storing electrical energy.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of dinickel orthosilicate. However, studies have shown that exposure to dinickel orthosilicate can cause respiratory irritation and lung damage in animals. Further research is needed to determine the potential health effects of dinickel orthosilicate exposure in humans.
実験室実験の利点と制限
Dinickel orthosilicate has several advantages for use in lab experiments. It is a stable and durable material that can withstand high temperatures and harsh environments. It is also relatively inexpensive and easy to synthesize. However, dinickel orthosilicate has some limitations, including its low surface area and poor dispersion properties, which can affect its catalytic activity.
将来の方向性
There are several future directions for research on dinickel orthosilicate. One area of interest is the development of new synthesis methods that can improve the material's properties and performance. Another area of interest is the exploration of dinickel orthosilicate's potential for use in energy storage and electronic devices. Additionally, further research is needed to determine the potential health effects of dinickel orthosilicate exposure and to develop safety guidelines for its use.
合成法
There are several methods for synthesizing dinickel orthosilicate, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation. Among these methods, the sol-gel method is the most commonly used technique for synthesizing dinickel orthosilicate. This method involves the reaction of metal alkoxides with a silica precursor in the presence of a solvent. The resulting gel is then dried and calcined to obtain the final product.
科学的研究の応用
Dinickel orthosilicate has been extensively studied for its potential applications in various fields of science. In the field of catalysis, dinickel orthosilicate has been used as a catalyst for various reactions, including the synthesis of methanol, ammonia, and hydrogen. It has also been studied for its potential use in energy storage devices, such as batteries and supercapacitors. In the field of electronic devices, dinickel orthosilicate has been explored for its potential as a dielectric material and as a component in electronic circuits.
特性
CAS番号 |
13775-54-7 |
|---|---|
製品名 |
Dinickel orthosilicate |
分子式 |
Ni2O4Si |
分子量 |
209.47 g/mol |
IUPAC名 |
nickel(2+);silicate |
InChI |
InChI=1S/2Ni.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChIキー |
AQQHXPJLFFJBCZ-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
その他のCAS番号 |
13775-54-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



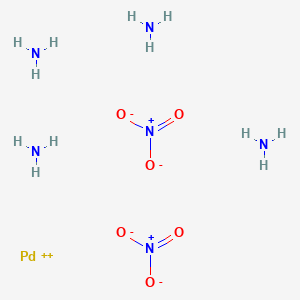
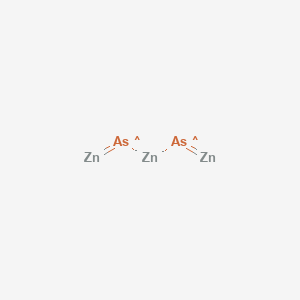
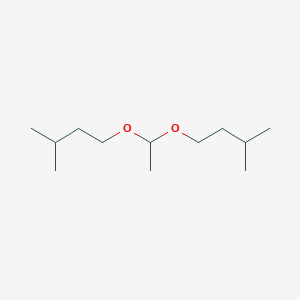

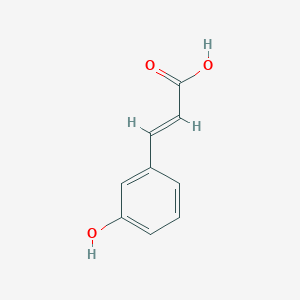
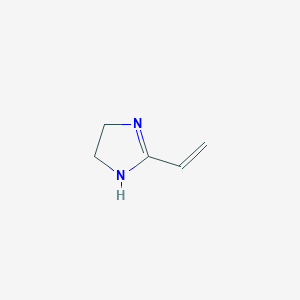
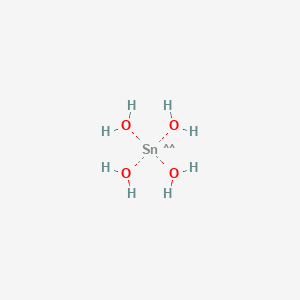
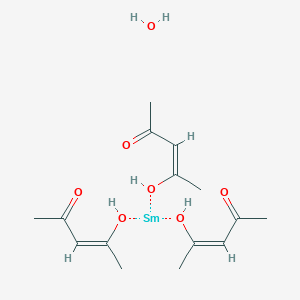
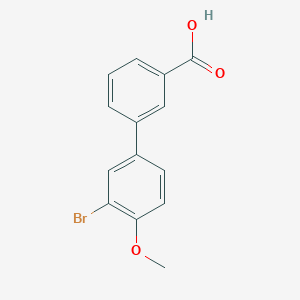
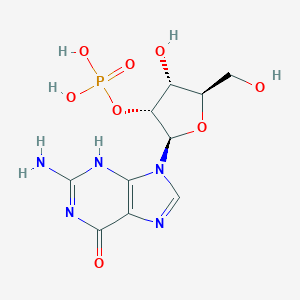
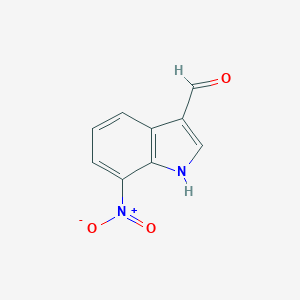
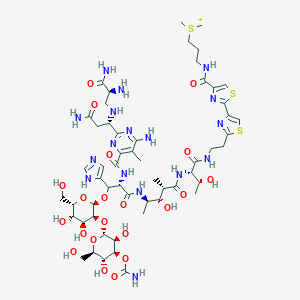
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
